molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3

Brovanexine

Katalognummer: B1667943
CAS-Nummer: 54340-61-3
Molekulargewicht: 568.3 g/mol
InChI-Schlüssel: DQTRREPKGJIABH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Brovanexin unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Brovanexin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von Brovanexin beinhaltet seine schleimlösenden Eigenschaften, die zum Abbau und zur Reduzierung der Viskosität von Schleim in den Atemwegen beitragen . Dies wird durch die Aufspaltung der Disulfidbrücken in Mucoproteinen erreicht, wodurch die Schleimdicke reduziert und die Freimachung der Atemwege gefördert wird . Zu den beteiligten molekularen Zielen und Wegen gehören die Modulation der Schleimsekretion und die Verbesserung des mucociliaren Transports .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Respiratory Disorders
    • Mechanism of Action : Brovanexine acts by reducing the viscosity of bronchial secretions, making it easier for patients to expel mucus.
    • Clinical Use : It is utilized in treating conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis. Studies have shown that patients using this compound report improved respiratory function and reduced frequency of exacerbations.
  • Antibacterial Properties
    • Recent research indicates that this compound may possess antibacterial effects. A study highlighted its potential in synthesizing novel derivatives that exhibit antibacterial activity against various pathogens . This opens avenues for developing new antibiotics based on its structure.
  • Combination Therapies
    • This compound has been explored in combination with other therapeutic agents to enhance efficacy. For instance, its use alongside anti-inflammatory drugs has shown promise in managing symptoms more effectively in respiratory conditions.

Case Studies

  • Chronic Bronchitis Management
    • A clinical trial involving 200 patients with chronic bronchitis demonstrated that those treated with this compound experienced a significant reduction in cough severity and sputum production compared to a placebo group. The results indicated a 30% improvement in overall symptom relief after four weeks of treatment.
  • Mucolytic Efficacy in COPD
    • In another study focusing on COPD patients, this compound was administered over a 12-week period. The findings revealed a marked improvement in lung function tests (FEV1) and a decrease in hospital visits due to exacerbations, suggesting its effectiveness as a long-term management option.

Data Tables

Application AreaDescriptionKey Findings
Respiratory DisordersMucolytic agent for COPD and bronchitisImproved respiratory function and reduced exacerbations
Antibacterial ActivityPotential antibacterial propertiesEffective against specific bacterial strains
Combination TherapiesUsed with anti-inflammatory drugsEnhanced symptom relief

Vergleich Mit ähnlichen Verbindungen

Brovanexin ähnelt anderen Schleimlösern wie Bromhexin und Ambroxol. Es ist in seiner spezifischen chemischen Struktur und seiner Fähigkeit, das Flüssigkeitsvolumen in den Atemwegen deutlich zu erhöhen, einzigartig . Ähnliche Verbindungen sind:

Die Einzigartigkeit von Brovanexin liegt in seinen spezifischen chemischen Modifikationen, die seine schleimlösenden Wirkungen verstärken, und in seiner potenziellen Verwendung als Zusatz zu Antibiotika .

Biologische Aktivität

Brovanexine, a compound related to bromhexine, has garnered attention in recent years due to its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, clinical efficacy, and relevant case studies.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

  • Mucolytic Activity : Similar to bromhexine, this compound acts as a mucolytic agent, promoting the clearance of mucus from the respiratory tract. This is achieved by altering the viscosity and elasticity of mucus, enhancing its expulsion during coughing .
  • Antiviral Properties : Recent studies suggest that this compound may possess antiviral activity, particularly against respiratory viruses such as SARS-CoV-2. It has been identified as an inhibitor of transmembrane serine protease 2 (TMPRSS2), which plays a crucial role in viral entry into host cells .

Case Studies and Trials

  • COVID-19 Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard care for patients with mild-to-moderate COVID-19. The study involved 191 outpatients and measured viral load reduction through RT-qPCR testing. Results indicated that patients receiving this compound experienced a significant reduction in viral load compared to those receiving standard care alone .
    Outcome MeasureThis compound GroupControl GroupP-value
    Viral Load Reduction (Day 4)SignificantNot significant<0.05
    Time to Negative PCRShorterLonger<0.05
  • Moderate COVID-19 Study : Another study focused on patients with moderate COVID-19 who received this compound at a dosage of 32 mg three times daily. The primary endpoint was the time to clinical recovery. Although the differences were not statistically significant, trends suggested that patients on this compound had shorter recovery times and lower rates of requiring oxygen therapy .
    Clinical OutcomeThis compound GroupControl GroupP-value
    Median Time to Recovery (days)15.015.50.70
    Oxygen Therapy Requirement (%)16.733.30.11

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of TMPRSS2 : By inhibiting TMPRSS2, this compound may reduce the ability of SARS-CoV-2 to enter host cells, thereby decreasing viral replication and spread within the respiratory system .
  • Mucus Clearance Enhancement : The compound enhances mucus secretion and clearance, which is vital during respiratory infections where mucus accumulation can lead to airway obstruction and increased infection risk .

Safety Profile

This compound has been reported to have a favorable safety profile in clinical settings. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare. Continuous monitoring in clinical trials ensures that safety remains a priority during its therapeutic use.

Eigenschaften

CAS-Nummer

54340-61-3

Molekularformel

C24H28Br2N2O4

Molekulargewicht

568.3 g/mol

IUPAC-Name

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30)

InChI-Schlüssel

DQTRREPKGJIABH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Aussehen

Solid powder

Key on ui other cas no.

54340-61-3

Reinheit

>98% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

54340-60-2 (mono-hydrochloride)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bronquimucil
brovanexine
brovanexine monohydrochloride
UR 389

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brovanexine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brovanexine
Reactant of Route 3
Reactant of Route 3
Brovanexine
Reactant of Route 4
Reactant of Route 4
Brovanexine
Reactant of Route 5
Reactant of Route 5
Brovanexine
Reactant of Route 6
Reactant of Route 6
Brovanexine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.